Product packaging for 3-Methoxyflavone(Cat. No.:CAS No. 7245-02-5)

3-Methoxyflavone

Cat. No.: B191855
CAS No.: 7245-02-5
M. Wt: 252.26 g/mol
InChI Key: ZAIANDVQAMEDFL-UHFFFAOYSA-N
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Description

Contextualizing Flavonoids within Pharmacological and Phytochemical Research

Flavonoids represent a vast and diverse group of naturally occurring polyphenolic compounds, which are secondary metabolites found in various plants, fruits, and vegetables. nih.govscholarsresearchlibrary.com Their fundamental structure consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration, comprising two benzene (B151609) rings (A and B) connected by a heterocyclic pyran ring (C). numberanalytics.com In the realm of phytochemical and pharmacological research, flavonoids have garnered considerable attention for their extensive range of biological activities. mdpi.com These properties include antioxidant, anti-inflammatory, antiviral, and anticancer effects, making them promising candidates for the development of therapeutic agents. scholarsresearchlibrary.comniscpr.res.innih.gov

Classification and Structural Diversity of Flavonoid Subclasses

The immense structural diversity of flavonoids is the basis for their classification into several subclasses. These classifications are determined by the variations in the heterocyclic C ring, including the degree of oxidation and the pattern of substitution. The primary subclasses of flavonoids that are of significant dietary and pharmacological interest include:

Flavones: Characterized by a double bond between carbons 2 and 3 and a ketone group at carbon 4 of the C ring.

Flavonols: Similar to flavones but possess a hydroxyl group at the 3-position of the C ring. numberanalytics.comnih.gov

Flavanones: The C ring is saturated between carbons 2 and 3. nih.gov

Isoflavones: The B ring is attached to the C ring at the 3-position instead of the 2-position. numberanalytics.comnih.gov

Anthocyanidins: These are colored pigments that are structurally based on the flavylium (B80283) ion. nih.gov

Flavan-3-ols (Catechins): Lack a ketone group at the C4 position and a double bond between C2 and C3 in the C ring. nih.gov

Chalcones: Feature an open-chain structure, lacking the heterocyclic C ring of other flavonoid subclasses. nih.gov

The structural variations within these subclasses, such as the number and position of hydroxyl groups, methoxy (B1213986) groups, and glycosidic linkages, give rise to thousands of unique flavonoid compounds. numberanalytics.com This structural diversity is a key determinant of their biological activities. numberanalytics.com

Table 1: Major Subclasses of Flavonoids and their Structural Features

Subclass Key Structural Feature Common Examples
Flavones C2-C3 double bond, C4-keto group Apigenin, Luteolin
Flavonols C2-C3 double bond, C4-keto group, 3-hydroxyl group Quercetin (B1663063), Kaempferol
Flavanones Saturated C2-C3 bond Naringenin, Hesperetin
Isoflavones B ring attached at C3 Genistein, Daidzein
Anthocyanidins Flavylium ion core Cyanidin, Delphinidin
Flavan-3-ols No C4-keto group, no C2-C3 double bond Catechin, Epicatechin
Chalcones Open C ring Phloretin, Chalconaringenin

Significance of O-Methylation in Flavonoid Biological Activity and Pharmacokinetics

O-methylation, the addition of a methyl group to a hydroxyl group on the flavonoid skeleton, is a crucial structural modification that significantly influences the biological and pharmacokinetic properties of these compounds. researchgate.net This process is catalyzed by O-methyltransferases (OMTs). researchgate.net

The methylation of flavonoids can lead to several advantageous changes:

Enhanced Metabolic Stability: Methylation can protect the hydroxyl groups from extensive phase II metabolism, such as glucuronidation and sulfation, which are primary pathways for the detoxification and elimination of flavonoids from the body. acs.orgmdpi.com This increased metabolic stability can lead to higher plasma concentrations and a longer half-life in the body. scienceopen.com

Improved Bioavailability: By increasing lipophilicity, methylation can enhance the absorption of flavonoids across the intestinal barrier. researchgate.netacs.org For instance, methylated flavones have demonstrated significantly improved intestinal transport compared to their hydroxylated counterparts. acs.org

Modulation of Biological Activity: The presence of methoxy groups can alter the interaction of flavonoids with biological targets. In some cases, methylation has been shown to enhance the anti-proliferative and anticancer activities of flavonoids. mdpi.comencyclopedia.pub For example, the methylation of the B-ring has been associated with increased potency against certain cancer cell lines. encyclopedia.pub The position of the methoxy group is also critical; for instance, a 3'-methoxy group has been linked to enhanced anti-proliferative effects. scienceopen.com

Evolution and Current Trajectories of 3-Methoxyflavone Investigations

This compound is a member of the flavone (B191248) subclass, distinguished by a methoxy group at the 3-position of the C ring. While flavonoids, in general, have been the subject of research for decades, the focused investigation into specific methylated flavonoids like this compound is a more recent development.

Early research on flavonoids often centered on the more abundant glycosylated and hydroxylated forms found in nature. However, with an increasing understanding of the role of methylation in enhancing bioavailability and biological activity, interest in methylated flavonoids has grown. researchgate.net

Recent studies have begun to explore the synthesis, metabolism, and therapeutic potential of this compound and its derivatives. For example, research has demonstrated the biotransformation of this compound by fungal cultures to produce glycosylated derivatives. mdpi.comnih.gov Other studies have investigated its metabolism by human cytochrome P450 enzymes, which are crucial for understanding its pharmacokinetic profile. tandfonline.com

A significant trajectory in the current research on this compound is its potential as an anticancer agent. nih.gov Studies have explored the synthesis of novel this compound derivatives and their cytotoxic activity against various cancer cell lines, including breast cancer. nih.gov The presence of the 3-methoxy group is being investigated for its influence on the antiproliferative activity of the flavone scaffold. acs.org Furthermore, related structures like 3',4',7,8-tetrahydroxy-3-methoxyflavone have been isolated and evaluated for a range of pharmacological activities, including analgesic and anti-inflammatory effects. aboutscience.euaboutscience.eunih.govaboutscience.eu

The evolution of research on this compound reflects a broader trend in flavonoid research: a shift from general screening of plant extracts to the detailed investigation of specific, structurally defined compounds to understand their mechanisms of action and optimize their therapeutic potential.

Table 2: Research Findings on this compound and Related Compounds

Compound Research Focus Key Finding
This compound Biotransformation Can be converted to this compound 4′-O-β-d-(4′′-O-methyl)-glucopyranoside by Isaria fumosorosea. mdpi.comnih.gov
This compound Metabolism Oxidized by human cytochrome P450 enzymes 1B1 and 2A13. tandfonline.com
This compound Derivatives Anticancer Activity Synthetic derivatives show cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov
3-O-methylquercetin Anticancer Activity Exhibits antiproliferative activity against breast (MDA-MB-231) and lung (A549) cancer cells. acs.org
3',4',7,8-tetrahydroxy-3-methoxyflavone Pharmacological Activity Isolated from Pistacia chinensis and shows in vivo analgesic and anti-inflammatory effects. aboutscience.euaboutscience.eunih.govaboutscience.eu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O3 B191855 3-Methoxyflavone CAS No. 7245-02-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-18-16-14(17)12-9-5-6-10-13(12)19-15(16)11-7-3-2-4-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIANDVQAMEDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10222751
Record name 3-Methoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7245-02-5
Record name 3-Methoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007245025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHOXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3ZW15O8B6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic and Biosynthetic Pathways of 3 Methoxyflavone and Its Analogs

Chemical Synthesis Methodologies for 3-Methoxyflavone Scaffolds

Mechanistic Approaches for 3-Hydroxyflavone (B191502) Conversion to this compound

The conversion of 3-hydroxyflavone to this compound is a direct O-methylation reaction. This process typically involves the use of a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. acs.orgspringermedizin.de The mechanism proceeds through the deprotonation of the hydroxyl group on the flavone (B191248) by a base, like potassium carbonate, to form a more nucleophilic alkoxide ion. springermedizin.de This nucleophile then attacks the methyl group of the methylating agent (e.g., dimethyl sulfate), resulting in the formation of the this compound product. springermedizin.de

PrecursorReagentsProductReference
3-HydroxyflavoneDimethyl sulfate, Potassium carbonate, Acetone (B3395972)This compound springermedizin.de
3-HydroxyflavoneMethyl iodideThis compound acs.org

Advanced Derivatization Strategies for Structural Modification

To explore the structure-activity relationships of this compound, various derivatization strategies have been employed to modify its core structure. These modifications often focus on the B-ring of the flavone scaffold.

Researchers have synthesized this compound derivatives by introducing various nitrogen-containing heterocyclic rings at the 4'-position of the B-ring. nih.gov These efforts aim to create hybrid molecules that combine the structural features of this compound with those of N-heterocycles. nih.gov A variety of heterocyclic rings, including morpholine, piperidine, N-methyl piperazine, pyrrolidine, triazole, imidazole, and benzimidazole, have been successfully incorporated into the this compound scaffold. springermedizin.denih.gov This is typically achieved by starting with a chalcone (B49325) that is then cyclized to form the flavonol, which is subsequently methylated to produce the this compound derivative with the desired heterocyclic substituent. nih.gov

The introduction of fluorine and trifluoromethyl groups into organic molecules can significantly alter their properties. nih.gov In the context of flavonoids, these modifications can influence factors like metabolic stability and lipophilicity. nih.gov While specific examples of the direct fluorination or trifluoromethylation of this compound are not extensively detailed in the provided results, general methods for the fluorination and trifluoromethylation of aromatic and heterocyclic compounds are well-established. mdpi.comnih.gov These methods include oxidative trifluoromethylation using reagents like CF3SiMe3. mdpi.com The development of new catalytic methods has made the selective incorporation of fluorine and trifluoromethyl groups into complex molecules more accessible. nih.govnih.gov

Biotransformation and Microbial Metabolism of this compound

Biotransformation using microorganisms presents an alternative, environmentally friendly approach to modify flavonoid structures. Fungi, in particular, have been shown to be effective biocatalysts for these transformations.

Fungal Biocatalysis for Glycosylation and Hydroxylation of this compound

Fungi, especially entomopathogenic filamentous fungi, are capable of carrying out various modifications on the this compound skeleton, including glycosylation and hydroxylation. nih.govmdpi.com Strains of Isaria and Beauveria have demonstrated the ability to glycosylate flavonoids. nih.govresearchgate.net

In a study using Isaria fumosorosea and Isaria farinosa, this compound was transformed into this compound 4′-O-β-d-(4′′-O-methyl)-glucopyranoside. mdpi.com This indicates that the fungi can catalyze the attachment of a sugar moiety, specifically a 4-O-methylglucose group, to the 4'-position of the B-ring. mdpi.com The yields of this biotransformation varied depending on the fungal strain used. mdpi.com

Another fungus, Aspergillus niger, has been shown to transform this compound through a process that appears to involve hydroxylation at the 3'-position of the B-ring and subsequent esterification. researchgate.net This results in the formation of 3'-hydroxyflavon-3-yloxymethyl myristate. researchgate.net These biotransformations highlight the potential of microbial systems to generate novel flavonoid derivatives. mdpi.comresearchgate.net

SubstrateBiocatalystProductYieldReference
This compoundIsaria fumosorosea KCH J2This compound 4′-O-β-d-(4′′-O-methyl)-glucopyranoside29% mdpi.com
This compoundIsaria farinosa J1.4This compound 4′-O-β-d-(4′′-O-methyl)-glucopyranoside12.6% mdpi.com
This compoundIsaria farinosa J1.6This compound 4′-O-β-d-(4′′-O-methyl)-glucopyranoside18.6% mdpi.com
This compoundAspergillus niger KB3'-hydroxyflavon-3-yloxymethyl myristate69.8% researchgate.net
This compoundAspergillus niger SBP3'-hydroxyflavon-3-yloxymethyl myristate63.1% researchgate.net

Enzymatic Pathways and Novel Metabolite Formation

The biosynthesis of this compound and its analogs can be further modified by various enzymatic processes, leading to the formation of novel metabolites. These transformations are often carried out by microorganisms or through metabolic processes in other organisms.

Fungi, particularly strains of entomopathogenic filamentous fungi, have demonstrated the ability to biotransform methoxyflavones. mdpi.com When this compound is introduced to cultures of Isaria fumosorosea or Isaria farinosa, it undergoes glycosylation to form this compound 4′-O-β-d-(4′′-O-methyl)-glucopyranoside. mdpi.comnih.gov This process involves the enzymatic attachment of a 4-O-methylated glucose unit to the 4'-position of the flavone's B-ring. mdpi.com The biotransformation process can be a cascading series of reactions, including progressive demethylation, hydroxylation, and subsequent 4-O-methylglucosylation. mdpi.com For instance, the biotransformation of 3'-methoxyflavone (B1200574) by various strains of Beauveria bassiana primarily yields 3′-O-β-D-(4″-O-methylglucopyranosyl)-flavone through demethylation and 4-O-methylglycosylation. mdpi.com Similarly, cultures of Aspergillus niger have been observed to transform this compound, first through enzymatic oxygenation to form a hemiacetal, followed by esterification and hydroxylation. mdpi.com

In human metabolism, cytochrome P450 enzymes are capable of modifying methoxyflavones. Human CYP1B1 and CYP2A13 enzymes can catalyze the O-demethylation of 3'-methoxyflavone to produce 3'-hydroxyflavone. nih.gov

These enzymatic modifications highlight the diverse pathways through which the basic this compound structure can be altered, resulting in a variety of derivatives with potentially different biological properties.

Natural Occurrence and Isolation of this compound Derivatives

This compound and its derivatives are naturally occurring compounds found in a variety of plant species. Their isolation from these natural sources involves specific extraction and purification techniques.

Identification in Plant Species

Several plant species have been identified as sources of this compound and its hydroxylated or otherwise substituted analogs.

Artemisia incanescens : This plant is a known source of 3-methoxyflavones. researchgate.netwikidata.org The flavonoid compound this compound has been isolated from this species. medchemexpress.com

Pistacia chinensis : The Chinese pistache tree contains several this compound derivatives. frontiersin.org Notably, 3',4',7,8-tetrahydroxy-3-methoxyflavone and another flavonoid identified as transilitin (B12386644) (2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one) have been isolated from this plant. aboutscience.eumdpi.com

Varthemia iphionoides : The aerial parts of this plant have yielded a number of 3-O-methylated flavones. researchgate.netresearchgate.net Among those identified are 5,7,4'-trihydroxy-3-methoxyflavone, 5,4'-dihydroxy-3,7-dimethoxyflavone, and the novel compound 4′-hydroxy-3,5,6,7-tetramethoxyflavone. researchgate.netresearchgate.net

Lupinus luteus : The roots of the yellow lupin have been found to contain novel this compound derivatives. tandfonline.comcolab.ws Two specific compounds isolated are topazolin (B9063) (5,7,4′-trihydroxy-3-methoxy-6-(3,3-dimethylallyl)flavone) and its hydrate (B1144303), topazolin hydrate (5,7,4′-trihydroxy-6-(3-hydroxy-3-methylbutyl)-3-methoxyflavone). tandfonline.comresearchgate.net

The table below summarizes some of the this compound derivatives identified in these plant species.

Plant SpeciesIsolated this compound DerivativeReference
Artemisia incanescensThis compound medchemexpress.com
Pistacia chinensis3',4',7,8-tetrahydroxy-3-methoxyflavone aboutscience.eu
Pistacia chinensisTransilitin (2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one) mdpi.com
Varthemia iphionoides5,7,4'-trihydroxy-3-methoxyflavone researchgate.net
Varthemia iphionoides5,4'-dihydroxy-3,7-dimethoxyflavone researchgate.net
Varthemia iphionoides4′-hydroxy-3,5,6,7-tetramethoxyflavone researchgate.net
Lupinus luteusTopazolin (5,7,4′-trihydroxy-3-methoxy-6-(3,3-dimethylallyl)flavone) tandfonline.com
Lupinus luteusTopazolin hydrate (5,7,4′-trihydroxy-6-(3-hydroxy-3-methylbutyl)-3-methoxyflavone) tandfonline.com

Extraction and Purification Techniques for Naturally Occurring 3-Methoxyflavones

The isolation of 3-methoxyflavones from plant materials is a multi-step process that begins with extraction using appropriate solvents, followed by fractionation and purification.

The initial step typically involves extracting the dried and powdered plant material (e.g., leaves, aerial parts, or roots) with an organic solvent. Acetone and methanol (B129727) are commonly used for this purpose. ctu.edu.vnphcogj.com For instance, the dried leaves of Muntingia calabura were exhaustively extracted with acetone to yield a crude extract. ctu.edu.vn Similarly, the methanolic crude extract of Artemisia monosperma was prepared for further fractionation. phcogj.com Water can also be used as an extraction solvent, sometimes at elevated temperatures, as seen with Kaempferia parviflora rhizomes where extraction was performed with distilled water at temperatures up to 90°C. scirp.org

Following extraction, the crude extract is subjected to chromatographic techniques for separation and purification. Column chromatography (CC) is a fundamental technique used for the initial fractionation of the extract. phcogj.com The stationary phase is often silica (B1680970) gel, and a gradient of solvents with increasing polarity (e.g., systems of n-hexane, chloroform, and ethyl acetate) is used to elute different fractions. ctu.edu.vnphcogj.com

Thin-layer chromatography (TLC) is employed to monitor the separation process and to combine fractions containing similar compounds. phcogj.commdpi.com Final purification of the isolated compounds is often achieved through repeated column chromatography or by recrystallization from a suitable pure solvent. ctu.edu.vnmdpi.com

The table below outlines the general steps involved in the extraction and purification of methoxyflavones from plant sources.

StepTechniqueDescriptionReference
1. PreparationDrying and GrindingPlant material is dried (e.g., air-dried or oven-dried) and ground into a fine powder to increase surface area for extraction. ctu.edu.vnscirp.org
2. ExtractionSolvent ExtractionThe powdered plant material is soaked or percolated with a suitable solvent (e.g., acetone, methanol, ethanol, or water) to dissolve the target compounds. ctu.edu.vnphcogj.comscirp.org
3. ConcentrationSolvent EvaporationThe solvent is removed from the extract, often under reduced pressure (e.g., using a rotary evaporator), to yield a concentrated crude extract. researchgate.net
4. FractionationColumn Chromatography (CC)The crude extract is separated into fractions by passing it through a column packed with an adsorbent like silica gel, using a solvent gradient of increasing polarity. phcogj.commdpi.com
5. MonitoringThin-Layer Chromatography (TLC)Fractions are analyzed by TLC to identify those containing the desired compounds, which are then pooled. phcogj.commdpi.com
6. PurificationRecrystallization / Preparative CCThe isolated compound is further purified by recrystallizing it from a pure solvent or by further column chromatography until pure. ctu.edu.vn

Biological Activities and Pharmacological Potential of 3 Methoxyflavone

Anticancer Research

The methoxy (B1213986) group in naturally occurring flavones has been shown to enhance cytotoxic activity in various cancer cell lines. preprints.org This is achieved by targeting protein markers, facilitating ligand-protein binding, and activating downstream signaling pathways that lead to cell death. preprints.org O-methylated flavonoids, in particular, have demonstrated superior anticancer activity compared to their hydroxylated counterparts due to increased resistance to hepatic metabolism and higher intestinal absorption. researchgate.net

Cytotoxic and Antiproliferative Efficacy in Diverse Cancer Cell Lines

A series of 79 flavones were evaluated for their cytotoxicity in the National Cancer Institute's 60-cell line human tumor screen. acs.org The results indicated that the presence and position of methoxy and hydroxyl groups significantly influence the anticancer activity of these compounds. acs.org

The cytotoxic effects of methoxyflavone derivatives have been extensively studied in breast cancer cell lines. mdpi.com In a study on MCF-7 (ER+ breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines, novel 3-methoxyflavone derivatives demonstrated significant cytotoxic activity. springermedizin.de Specifically, compounds Ciii and Civ showed IC₅₀ values of 13.08 ± 1.80 and 20.3 ± 1.47 µg/ml, respectively, in MCF-7 cells. springermedizin.de In MDA-MB-231 cells, compounds Cii, Cv, and Cvi were potent, with IC₅₀ values of 5.54 ± 1.57, 5.44 ± 1.66, and 8.06 ± 1.83 µg/ml, respectively. springermedizin.de

Another study highlighted that 5,3′-dihydroxy-3,6,7,8,4′-penta-methoxyflavone significantly reduced the viability of MDA-MB-231 cells with an IC₅₀ of 21.27 μM after 72 hours of treatment. preprints.orgmdpi.com In comparison, the same compound showed a more potent effect on MCF-7 cells, with an IC₅₀ of 3.71 μM. preprints.orgmdpi.com The difference in potency is likely due to the highly invasive and metastatic nature of MDA-MB-231 cells. preprints.orgmdpi.com Furthermore, chrysosplenetin (B17286) (5,4′-dihydroxy-3,6,7,3′-tetramethoxyflavone) was highly effective against MCF-7 cells, with an IC₅₀ value of 0.3 μM after 72 hours. preprints.orgmdpi.com

Table 1: Cytotoxic Activity of this compound Derivatives in Breast Cancer Cell Lines

Compound Cell Line Assay IC₅₀ Value Reference
Ciii MCF-7 MTT 13.08 ± 1.80 µg/ml springermedizin.de
Civ MCF-7 MTT 20.3 ± 1.47 µg/ml springermedizin.de
Cii MDA-MB-231 SRB 5.54 ± 1.57 µg/ml springermedizin.de
Cv MDA-MB-231 SRB 5.44 ± 1.66 µg/ml springermedizin.de
Cvi MDA-MB-231 SRB 8.06 ± 1.83 µg/ml springermedizin.de
5,3′-dihydroxy-3,6,7,8,4′-PeMF MDA-MB-231 - 21.27 μM preprints.orgmdpi.com
5,3′-dihydroxy-3,6,7,8,4′-PeMF MCF-7 - 3.71 μM preprints.orgmdpi.com
Chrysosplenetin MCF-7 - 0.3 μM preprints.orgmdpi.com

The anticancer effects of methoxylated flavones have been widely investigated in various prostate cancer cell lines, including PC-3, DU145, VCaP, and LNCaP. mdpi.com Calycopterin (B153751), a tetramethoxy flavone (B191248), has been shown to have anti-proliferative effects on prostate cancer cells. semanticscholar.org It reduced cell viability by 50% in both LNCaP and DU145 cell lines after 48 hours of treatment, with LNCaP cells showing greater sensitivity. semanticscholar.org Notably, calycopterin did not exhibit significant cytotoxic effects on normal human umbilical vein endothelial cells (HUVECs). semanticscholar.org Another study found that calycopterin exhibited potent cytotoxicity on LNCaP cells with an IC₅₀ of 116.5 µM, compared to 235.0 µM in DU145 cells after 48 hours. mdpi.com

A separate investigation into twenty synthesized flavonoid derivatives found that they inhibited the proliferation of LNCaP cells more effectively than DU145 and PC3 cells. mdpi.com This suggests that the structural characteristics of these compounds play a significant role in their activity against different prostate cancer cell phenotypes. mdpi.com

In the context of hematological malignancies, the novel flavone 3,3'-diamino-4'-methoxyflavone (B1614946) (DD1) has shown promise. researchgate.net DD1 inhibited the proliferation and induced the death of various acute myeloid leukemia (AML) cell lines, including HL-60. researchgate.net It also reduced the clonogenic activity of AML blood cells without affecting normal blood cells. researchgate.net Another study reported that 5-demethyl nobiletin (B1679382) demonstrated moderate to weak cytotoxic effects against several AML cell lines, including HL-60 and the chronic myeloid leukemia (CML) cell line K562, with IC₅₀ values of 85.7 μM and 65.3 μM, respectively, after 48 hours of treatment. mdpi.com

Furthermore, a study on the antiproliferative activity of methoxylated and hydroxylated flavones in HL-60 cells highlighted the importance of the 5,4'- and 3',4'-dihydroxyl moieties in the flavone nucleus for activity. iiarjournals.org

Research has shown that certain this compound derivatives can inhibit the growth of lung cancer cells. One study found that a specific this compound derivative effectively decreased the cell viability of A549 lung carcinoma cells with a half-maximal effective concentration (EC₅₀) of 24.19 ± 1.34 µM after 24 hours of treatment. researchgate.net In contrast, a related compound only showed cytotoxicity at concentrations higher than 40µM. researchgate.net

Another methoxyflavone, acacetin (B1665396) (5,7-dihydroxy-4'-methoxyflavone), has been shown to inhibit the invasion and migration of human non-small cell lung cancer A549 cells by suppressing specific signaling pathways. nih.gov While not a this compound, this finding contributes to the broader understanding of how methoxyflavones can impact lung cancer progression.

The HT-29 cell line, derived from a human colorectal adenocarcinoma, is a widely used model in gastrointestinal cancer research. atcc.org Studies on hydroxylated polymethoxyflavones (PMFs) have demonstrated their inhibitory effects on colon cancer cells. nih.gov Specifically, 5-hydroxy PMFs exhibited much stronger growth inhibition of HT-29 cells compared to their permethoxylated counterparts, indicating the crucial role of the hydroxyl group at the 5-position. nih.gov For instance, 5-hydroxy-6,7,8,3',4'-pentamethoxyflavone caused cell cycle arrest at the G2/M phase in HT-29 cells. nih.gov

Another study investigated the effects of 5,7,3′,4′-tetramethoxyflavone on HCT116 colon cancer cells, a different colorectal cancer cell line. preprints.org While this compound only slightly reduced cell viability, it did decrease cell migration and invasion. preprints.org

Other Investigated Cancer Cell Types (e.g., Liver, Gastric, Skin, Oral)

The therapeutic potential of methoxyflavones, including this compound and its derivatives, extends to a variety of cancer cell lines beyond the most commonly studied types. Research has explored their efficacy against liver, gastric, skin, and oral cancers.

In the context of liver cancer , flavonoids have demonstrated notable effects. For instance, certain polymethoxyflavones have shown the ability to inhibit the proliferation of liver cancer cell lines like SMMC-7721 by affecting key signaling pathways. frontiersin.org While bowel cancer is the most frequent source of secondary liver cancer, other primary cancers like breast, lung, and stomach cancer can also metastasize to the liver. cancer.org.au

Regarding gastric cancer , several polymethoxyflavones, such as nobiletin and tangeretin, have exhibited potent cytotoxic activity against cell lines including AGS, BGC-823, and SGC-7901. mdpi.com Tangeretin, in particular, was effective in significantly reducing the viability of AGS cells. mdpi.com

The efficacy of methoxyflavones has also been evaluated in skin cancer . Studies have shown that certain methoxyflavone analogs can be effective against skin cancer cell lines. mdpi.com

In oral cancer , specifically squamous carcinoma cell lines (SCC-25), the cytotoxic activity of various methoxyflavone compounds has been investigated. One polymethoxyflavone, 5,6′-dihydroxy-2′,3′-DMF, demonstrated moderate cytotoxic effects. mdpi.com

The following table summarizes the effects of various methoxyflavone derivatives on different cancer cell lines:

Cancer TypeCell Line(s)Methoxyflavone Derivative(s)Observed Effect(s)
Liver CancerSMMC-7721PolymethoxyflavonesInhibition of proliferation frontiersin.org
Gastric CancerAGS, BGC-823, SGC-7901Nobiletin, TangeretinCytotoxic activity mdpi.com
Skin CancerNot specifiedMethoxyflavone analogsCytotoxic effect mdpi.com
Oral CancerSCC-255,6′-dihydroxy-2′,3′-DMFModerate cytotoxic effects mdpi.com

Mechanisms of Cancer Cell Death Induction (e.g., Apoptosis, Cell Cycle Arrest)

The anticancer properties of flavonoids, including this compound, are often attributed to their ability to induce programmed cell death, primarily through apoptosis and cell cycle arrest. ontosight.aijbtr.or.kr

Apoptosis , or programmed cell death, is a critical mechanism for eliminating cancerous cells. jbtr.or.kr Flavonoids can trigger apoptosis through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. mdpi.com The intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3. mdpi.com The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, such as the tumor necrosis factor (TNF) receptor, which activates caspase-8 and then caspase-3. mdpi.com

Several methoxyflavone derivatives have been shown to induce apoptosis. For example, 6-methoxyflavone (B191845) can induce apoptosis through the extrinsic pathway by activating Fas and TNF receptors. researchgate.net The cleavage of caspase-3 is a central event in apoptosis induced by many methoxyflavone derivatives. mdpi.comresearchgate.net Furthermore, the tumor suppressor protein p53, which plays a key role in apoptosis and cell cycle arrest, can be upregulated by these compounds. jbtr.or.krresearchgate.net

Cell cycle arrest is another mechanism by which flavonoids inhibit cancer cell proliferation. By halting the cell cycle at specific checkpoints, these compounds prevent cancer cells from dividing and multiplying. jbtr.or.kr For instance, some flavonoids have been found to induce cell cycle arrest at the G2/M checkpoint in non-small-cell lung cancer cells by modulating the expression of proteins like cyclin B1 and p21. researchgate.net In some cases, methoxyflavones can induce cell cycle arrest at the G2/M phase, which is associated with apoptotic cell death. mdpi.com

The table below details the mechanisms of cancer cell death induced by various flavonoids:

MechanismKey Molecular EventsFlavonoid Examples
Apoptosis (Intrinsic Pathway) Release of cytochrome c, activation of caspase-9 and -3, upregulation of p53 mdpi.comresearchgate.net6-methoxyflavone researchgate.net
Apoptosis (Extrinsic Pathway) Activation of death receptors (Fas, TNF), activation of caspase-8 and -3 mdpi.comresearchgate.net6-methoxyflavone, Nobiletin researchgate.net
Cell Cycle Arrest G2/M phase arrest, modulation of cyclin B1, cdc2, p21 mdpi.comresearchgate.netFlavonoids from Citrus aurantium researchgate.net

Antioxidant Properties and Reactive Oxygen Species Modulation

Flavonoids, including this compound, are well-regarded for their antioxidant properties. ontosight.aiontosight.ai They can counteract oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. nih.gov This oxidative stress can damage cells and is implicated in a range of diseases. nih.gov

The antioxidant activity of flavonoids can be exerted through two primary mechanisms: direct scavenging of free radicals and indirect modulation of the body's own antioxidant defense systems. nih.gov

Direct Free Radical Scavenging Mechanisms

Flavonoids can directly neutralize harmful free radicals, such as superoxide (B77818) and hydroxyl radicals. researchgate.net This scavenging activity helps to prevent cellular damage, including lipid peroxidation and protein denaturation. researchgate.net The ability of flavonoids to donate a hydrogen atom or an electron is key to this direct antioxidant action. nih.gov The chemical structure of a flavonoid, particularly the arrangement of hydroxyl groups, is a critical determinant of its radical-scavenging efficiency. nih.govresearchgate.net

Indirect Modulation of Endogenous Antioxidant Defense Systems

In addition to directly scavenging free radicals, flavonoids can also enhance the body's own antioxidant defenses. nih.gov This "indirect" antioxidant mechanism involves the upregulation of endogenous antioxidant enzymes. nih.govresearchgate.net The body possesses a sophisticated antioxidant defense system that includes enzymes like superoxide dismutase, catalase, and glutathione (B108866) peroxidase, as well as non-enzymatic antioxidants such as glutathione. nih.govtodaysdietitian.com

Some flavonoids have been shown to activate the Nrf2-Keap1 pathway, a key signaling pathway that regulates the expression of numerous antioxidant and detoxification genes. nih.govresearchgate.net By activating this pathway, flavonoids can bolster the cell's ability to combat oxidative stress.

The following table outlines the antioxidant mechanisms of flavonoids:

Antioxidant MechanismDescription
Direct Scavenging Direct interaction with and neutralization of reactive oxygen species (ROS). researchgate.netauctoresonline.org
Indirect Modulation Upregulation of the body's endogenous antioxidant enzymes and defense systems. nih.govspandidos-publications.com

Anti-inflammatory Effects

This compound and related flavonoids have demonstrated significant anti-inflammatory properties. ontosight.aiontosight.aiaboutscience.eu Inflammation is a natural biological response to harmful stimuli, but chronic inflammation is a contributing factor to many diseases. nih.gov Flavonoids can mitigate inflammation by inhibiting the production of pro-inflammatory molecules.

Inhibition of Pro-inflammatory Mediator Production (e.g., TNF-α)

A key aspect of the anti-inflammatory activity of flavonoids is their ability to suppress the production of pro-inflammatory mediators. One such critical mediator is Tumor Necrosis Factor-alpha (TNF-α), a cytokine that plays a central role in orchestrating the inflammatory response. spandidos-publications.com

Studies have shown that this compound can significantly inhibit the production of TNF-α. researchgate.net For example, at certain concentrations, this compound has been observed to reduce TNF-α production by a substantial percentage. researchgate.net Other methoxyflavone derivatives have also been found to decrease the release of TNF-α and other pro-inflammatory cytokines like Interleukin-1β (IL-1β) in macrophage cells stimulated by lipopolysaccharide (LPS), a potent inflammatory agent. spandidos-publications.com This inhibition of pro-inflammatory cytokine production is a key mechanism underlying the anti-inflammatory effects of these compounds. spandidos-publications.com

The table below highlights the inhibitory effect of methoxyflavones on TNF-α:

CompoundCell TypeStimulusEffect on TNF-α
This compoundNot specifiedNot specifiedSignificant inhibition of production researchgate.net
5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184)RAW 264.7 macrophagesLPSDecreased release spandidos-publications.com
5-MethoxyflavoneBEAS-2B cellsLPSDecreased levels nih.gov

Modulation of Inflammatory Signaling Pathways (e.g., Cyclooxygenase Inhibition)

This compound and its derivatives have demonstrated the ability to modulate key inflammatory signaling pathways. A notable mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key mediators of inflammation. For instance, 3',4',7,8-tetrahydroxy-3-methoxyflavone, isolated from Pistacia chinensis, has been shown to possess anti-inflammatory properties by inhibiting COX pathways. researchgate.netnih.govaboutscience.euaboutscience.eu This inhibition leads to a reduction in inflammatory reactions. researchgate.netaboutscience.euaboutscience.eu

Studies on related methoxyflavones further elucidate these mechanisms. For example, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone has been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in mouse skin by suppressing the transcriptional activation of their respective mRNAs and proteins. nih.gov This is achieved by blocking the nuclear translocation of the NF-κB subunit and inhibiting the phosphorylation of IκBα and p65. nih.gov Additionally, it can suppress the activation of upstream signaling molecules like extracellular signal-regulated kinase 1/2 (ERK1/2), p38 mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K)/Akt. nih.gov Similarly, 3,5,6,7,3′,4′-hexamethoxyflavone represses the production of prostaglandin (B15479496) E2 and nitric oxide by suppressing the expression of COX-2 and iNOS. nih.govresearchgate.net It also inhibits the production of pro-inflammatory cytokines like interleukin (IL)-6, IL-1β, and tumor necrosis factor-α (TNF-α) by interfering with the NF-κB and MAPK signaling pathways. nih.govresearchgate.net

Furthermore, research on flavone and its derivatives has shown that compounds like 7-methoxyflavone (B191842) can inhibit lipopolysaccharide (LPS)-stimulated prostaglandin E2 (PGE2) production. iiarjournals.org While some flavonoids like 2'-amino-3'-methoxyflavone (PD98059) can decrease COX-2 induction by LPS, they may not inhibit its enhancement by other molecules like C2-ceramide, highlighting the complexity of these interactions. nih.gov

Neuroprotective Potential and Neurological Disorder Research

This compound and its related compounds are being investigated for their neuroprotective properties and potential applications in neurological disorders. biosynth.com These compounds have shown promise in protecting nerve cells from various forms of damage. biosynth.comresearchgate.netfrontiersin.org

Mitigation of Oxidative Stress-Induced Neuronal Damage

A key aspect of this compound's neuroprotective potential lies in its ability to counteract oxidative stress, a major contributor to neuronal damage. researchgate.net Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, leading to cellular injury. researchgate.netresearchgate.net

Quercetin (B1663063) 3-O-methyl ether, a type of this compound, has demonstrated potent inhibition of neuronal injury induced by hydrogen peroxide (H2O2) and xanthine/xanthine oxidase (X/XO). researchgate.net It has shown to be a more potent neuroprotectant than related flavonoids like quercetin and (+)-dihydroquercetin in these models. researchgate.net The antioxidant activity of flavonoids, including their ability to scavenge free radicals, is a primary mechanism behind this protection. researchgate.net

Relevance in Neurodegenerative Disease Models

The neuroprotective effects of this compound and its derivatives have significant implications for neurodegenerative diseases like Parkinson's and Alzheimer's disease, where oxidative stress and neuronal cell death are key pathological features. researchgate.netfrontiersin.orgnih.gov

In a rat model of transient focal cerebral ischemia, a condition that mimics stroke, quercetin 3-O-methyl ether has been examined for its neuroprotective effects. researchgate.net While specific results for this compound in this model are part of ongoing research, the potent inhibition of oxidative neuronal damage in cell-based assays suggests its potential relevance. researchgate.net

Furthermore, certain methoxyflavones have been identified as inhibitors of parthanatos, a specific pathway of programmed cell death involved in neuronal loss in conditions like stroke and neurodegenerative diseases. nih.govnih.gov While 3'-methoxyflavone (B1200574) itself did not show protective effects in one screen, the study of related methoxyflavones like 4'-methoxyflavone (B190367) and 3',4'-dimethoxyflavone, which did show protection, highlights the importance of the methoxy group's position on the flavone structure for this activity. nih.govnih.gov These findings suggest that specific methoxyflavones could serve as lead compounds for developing new therapies for neurological conditions. nih.govnih.gov Research has also shown that some methoxyflavones can protect dopaminergic neurons from neurotoxins that induce both oxidative and endoplasmic reticulum stress, further supporting their potential in neurodegenerative disease models. frontiersin.org

Antiviral Activities

This compound has been identified as a flavonoid compound with antiviral properties. medchemexpress.comtargetmol.commedchemexpress.combiocat.com It has been isolated from plants such as Artemisia incanescens. medchemexpress.commedchemexpress.com Research has shown that 3-methoxyflavones, as a class of compounds, can inhibit the replication of various viruses. acs.org

Specifically, ternatin, a this compound, has demonstrated the ability to inhibit the cytopathic effects of several viruses and reduce their infectivity. acs.org It has been found to be particularly effective against naked viruses, such as poliovirus, and is also active against DNA viruses like adenovirus. acs.org The mechanism of action for some 3-methoxyflavones against poliovirus has been a subject of investigation. acs.org

Analgesic and Sedative Properties

Research has demonstrated that certain derivatives of this compound possess significant analgesic and sedative properties. A specific compound, 3',4',7,8-tetrahydroxy-3-methoxyflavone, isolated from Pistacia chinensis, has been evaluated in vivo and has shown notable effects. researchgate.netnih.govaboutscience.euaboutscience.eunih.govaboutscience.euaboutscience.eu

In studies using a hot plate model to assess analgesic activity, this compound significantly prolonged the latency time in response to thermal stimuli. researchgate.netaboutscience.euaboutscience.eunih.govaboutscience.eu This indicates a reduction in pain perception.

The sedative effects of this compound were observed in an open-field test, where it significantly reduced the movement of animals compared to a control group. researchgate.netaboutscience.euaboutscience.eunih.govaboutscience.eu For instance, the isolated compound reduced the number of lines crossed by animals to 15.23, compared to the control group's 180.99 lines crossed. researchgate.netaboutscience.eunih.govaboutscience.eu These findings suggest a central nervous system depressant activity. Docking studies further suggest that the therapeutic effects of this compound may be due to the inhibition of nociceptive pathways. researchgate.netnih.govaboutscience.euaboutscience.eu

Muscle Relaxant Activities

The compound 3',4',7,8-tetrahydroxy-3-methoxyflavone, derived from Pistacia chinensis, has also been shown to have significant muscle relaxant properties. researchgate.netnih.govaboutscience.euaboutscience.eunih.govaboutscience.euaboutscience.eu In vivo studies using both the inclined plane and traction tests have confirmed its muscle-relaxing effects. researchgate.netnih.govaboutscience.euaboutscience.eu

The muscle relaxant effect was observed to be dose-dependent and time-dependent. aboutscience.eu In these tests, the isolated compound demonstrated up to a 70% muscle relaxation effect at a dose of 15 mg/kg. nih.govaboutscience.eu These findings indicate that this this compound derivative has a pronounced ability to reduce muscle tone and coordination. nih.govaboutscience.eu

Antimicrobial Research

The antimicrobial properties of this compound and its derivatives have been a subject of scientific investigation, revealing a spectrum of activity against various pathogenic microorganisms, including bacteria and fungi. Research has highlighted that the structure of these flavonoids, particularly the substitution patterns on the flavone backbone, plays a crucial role in their biological activity.

Studies have demonstrated the efficacy of synthesized 3-cinnamoylflavones, which possess a this compound structural element, against several bacteria. These compounds were found to exhibit antibacterial activity against species such as Staphylococcus sciuri, Staphylococcus aureus, Salmonella typhi, and Escherichia coli. ontosight.ai Similarly, a naturally occurring derivative, 7, 3', 4'-trihydroxy-3-methoxyflavone, isolated from the heartwood of Acacia nilotica, was evaluated for its antimicrobial potential. It showed activity against both Gram-positive bacteria (Bacillus subtilis, Bacillus cereus, Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). mendeley.com

Further research into polymethoxylated flavonoids has provided more specific data on their antimicrobial strength. One study on compounds isolated from Pavonia glazioviana found that 5,7-dihydroxy-3,8,4'-trimethoxyflavone exhibited strong activity against Escherichia coli and Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 512 μg/mL. biosynth.com This same compound also demonstrated significant antifungal activity against several Candida and Aspergillus species at the same concentration. biosynth.com Methoxyflavones extracted from the rhizome of Kaempferia parviflora, such as 3,5,7-trimethoxyflavone (B1676842) and 3,5,7,3′4′-pentamethoxyflavone, have been shown to possess strong antibacterial activity and can act synergistically with antibiotics like gentamicin (B1671437) against carbapenem-resistant bacteria. psu.ac.th

The antifungal activity of methoxyflavones is also well-documented. For instance, methoxylated flavones derived from citrus have been effective in inhibiting the mycelial growth of Colletotrichum gloeosporioides, a significant plant pathogen. researchgate.net Research on compounds from Varthemia iphionoides showed that 5,4'-dihydroxy-3,7,5'-trimethoxy-flavone had notable anticandidal activity. nih.gov In addition to antibacterial and antifungal effects, some studies have pointed towards other antimicrobial actions. For example, this compound isolated from Artemisia incanescens has been noted for its antiviral activity. koreamed.org

Table 1: Antimicrobial Activity of Selected this compound Derivatives

Compound NameSource / TypeMicroorganism(s) TestedObserved Activity / Research Finding
5,7-dihydroxy-3,8,4'-trimethoxyflavonePavonia glaziovianaEscherichia coli, Pseudomonas aeruginosaStrong antibacterial activity (MIC = 512 μg/mL). biosynth.com
5,7-dihydroxy-3,8,4'-trimethoxyflavonePavonia glaziovianaCandida albicans, C. tropicalis, C. parapsilosis, Aspergillus flavus, A. fumigatusStrong antifungal activity (MIC = 512 μg/mL). biosynth.com
7, 3', 4'-trihydroxy-3-methoxyflavoneAcacia niloticaE. coli, P. aeruginosa, Bacillus subtilis, B. cereus, S. aureusShowed varying antibacterial activity against tested strains. mendeley.com
3,5,7,3′4′-pentamethoxyflavoneKaempferia parvifloraCarbapenem-resistant Klebsiella pneumoniae, P. aeruginosa, Acinetobacter baumanniiShowed synergistic effects when combined with gentamicin. psu.ac.th
5,4'-dihydroxy-3,7,5'-trimethoxy-flavoneVarthemia iphionoidesCandida speciesExhibited the highest anticandidal activity among tested compounds from this source. nih.gov
This compoundArtemisia incanescensVirusesNoted to possess antiviral activity. koreamed.org

Antidiabetic Potential

Methoxyflavones have emerged as compounds of interest in the research of potential antidiabetic agents. Their proposed mechanisms of action often involve the modulation of key enzymes in glucose metabolism and the protection of pancreatic cells.

In silico and in vitro studies have explored the interaction of this compound derivatives with enzymes that are critical for carbohydrate digestion. A molecular docking analysis of 3-hydroxy-3'-methoxyflavone, identified in Gymnema sylvestre, showed that it has a strong binding affinity for α-amylase and α-glucosidase. mendeley.com The inhibition of these enzymes can slow the absorption of glucose from the gut, thereby helping to manage postprandial hyperglycemia. Other methoxyflavones, such as Chrysoeriol, have also been identified as α-amylase enzyme inhibitors. mdpi.com

Animal studies have provided further evidence for the antidiabetic potential of these compounds. A methoxyflavone-enriched extract from Kaempferia parviflora was shown to significantly decrease blood glucose levels in streptozotocin-induced diabetic rats. psu.ac.th The study also observed that treatment with the extract helped to ameliorate damage to the Islets of Langerhans, the pancreatic tissues that contain insulin-producing beta cells. psu.ac.th Constituents of K. parviflora, including 5,7,3′,4′-tetramethoxyflavone, have demonstrated in vitro inhibitory effects on α-glucosidase activity. psu.ac.th

Further research has shown that other polymethoxylated flavones also exhibit hypoglycemic effects. For instance, 5,7,3',4',5'-pentamethoxyflavone was found to decrease blood glucose levels in a rat model of diabetes. caymanchem.com Another related compound, Techtochrysin (5-Hydroxy-7-methoxyflavone), has been observed to induce glucose uptake in 3T3-L1 adipocytes, suggesting a potential role in improving glucose utilization in peripheral tissues. caymanchem.com While not a methoxyflavone itself, the closely related precursor 3-hydroxyflavone (B191502) has also shown strong hypoglycemic and antidiabetic effects in diabetic rat models, highlighting the potential of this structural class of flavonoids. nih.govmdpi.com

Table 2: Antidiabetic Research Findings for Selected this compound Derivatives

Compound NameResearch Model / SystemKey Finding
3-hydroxy-3'-methoxyflavoneIn silico molecular dockingShowed strong binding interaction with α-amylase and α-glucosidase enzymes. mendeley.com
Methoxyflavone-enriched extract of Kaempferia parvifloraStreptozotocin-induced diabetic ratsSignificantly decreased blood glucose and ameliorated damage to Islets of Langerhans. psu.ac.th
5,7,3′,4′-tetramethoxyflavoneIn vitro enzyme assayShowed inhibitory effects on α-glucosidase activity. psu.ac.th
5,7,3',4',5'-pentamethoxyflavoneStreptozotocin-induced diabetic rat modelDecreased blood glucose levels. caymanchem.com
Techtochrysin (5-Hydroxy-7-methoxyflavone)3T3-L1 adipocytesInduced glucose uptake in fat cells. caymanchem.com
ChrysoeriolEnzyme inhibition assayActs as an α-amylase enzyme inhibitor. mdpi.com

Mechanistic Investigations and Molecular Target Interactions

Elucidation of Molecular Mechanisms of Action

The mode of action for 3-methoxyflavone is primarily through its interaction with a variety of biological targets. biosynth.com This includes the ability to modulate enzyme activities and regulate signal transduction pathways. biosynth.com Understanding these mechanisms provides insight into how flavonoids can influence physiological and pathological processes. biosynth.com The methoxy (B1213986) group present in these flavones is noted to facilitate ligand-protein binding, which can activate downstream signaling cascades. mdpi.com

This compound and its related structures have been shown to directly interact with crucial cellular components. The planar, aromatic ring system typical of flavones is a key contributor to their biological activity and chemical reactivity. ontosight.ai A notable target for some this compound derivatives is tubulin. acs.org Certain 3-methoxyflavones have been evaluated for their ability to interfere with tubulin polymerization and inhibit colchicine (B1669291) binding to tubulin, a characteristic of antimitotic agents that disrupt microtubule dynamics. acs.org Maximum potency for tubulin interaction was observed in compounds that possessed specific hydroxylation and methoxylation patterns, highlighting the importance of the substitution pattern on the flavone (B191248) core for target binding. acs.org

A significant aspect of the molecular mechanism of this compound involves the modulation of various enzyme systems, particularly the cytochrome P450 (CYP) family, which is crucial for metabolizing a wide range of substances. acs.org Methoxyflavones have demonstrated the ability to both induce and inhibit CYP enzymes, indicating complex interactions. acs.orgakjournals.com

For instance, 3',7-dimethoxyflavone has been found to significantly inhibit the expression of CYP1A1 and CYP1B1. akjournals.com In contrast, other methoxylated flavones like eupatorin (B191229) and cirsiliol (B191092) have been shown to enhance CYP1 enzyme activity and increase the mRNA levels of CYP1A1 and CYP1B1 in human breast cancer cells (MCF7). acs.org Furthermore, studies on human cytochromes P450 1B1 and 2A13 revealed that 3'-methoxyflavone (B1200574) was primarily O-demethylated by these enzymes. researchgate.net

Beyond the CYP system, the derivative 2′-amino-3′-methoxyflavone (also known as PD98059) has been reported to induce the expression of glutathione (B108866) S-transferase A2 (rGSTA2), a phase II detoxifying enzyme associated with cytoprotective effects. oup.com

Table 1: Modulation of Enzyme Activity by this compound and Related Compounds
CompoundEnzymeEffectCell/System StudiedSource
3',7-dimethoxyflavoneCYP1A1, CYP1B1Inhibition of expressionHuman squamous cell carcinoma (SCC-9) cells akjournals.com
Cirsiliol (methoxylated flavone)CYP1A1, CYP1B1Induction of mRNA levels and enzyme activityMCF7 human breast adenocarcinoma cells acs.org
Eupatorin (methoxylated flavone)CYP1A1, CYP1B1Induction of mRNA levelsMCF7 human breast adenocarcinoma cells acs.org
3'-MethoxyflavoneCYP1B1, CYP2A13Metabolized via O-demethylationHuman cytochromes (recombinant) researchgate.net
2′-amino-3′-methoxyflavone (PD98059)Glutathione S-transferase A2 (rGSTA2)Induction of protein and mRNA levelsH4IIE cells oup.com

This compound derivatives are recognized for their ability to interfere with intracellular signaling pathways. biosynth.com The compound 2′-amino-3′-methoxyflavone, widely known as the pharmacological inhibitor PD98059, is a selective inhibitor of the serine/threonine-specific protein kinase MKK1 (also called MEK1). oup.comnih.gov MEK1 is a central component of the classical mitogen-activated protein kinase (MAPK) cascade, often referred to as the Ras-Raf-MEK-ERK pathway. clinisciences.comuniprot.org

By inhibiting MEK1, PD98059 prevents the activation of the downstream extracellular signal-regulated kinases, ERK1 and ERK2. oup.comclinisciences.com This pathway is critical for transmitting signals from cell-surface receptors to the nucleus to regulate gene expression involved in processes like cell growth and differentiation. clinisciences.com For example, the induction of the transcription factor ATF3 by certain compounds was found to be blocked by PD98059, indicating that the regulation occurred downstream of the MEK/ERK pathway. nih.gov The use of this methoxyflavone derivative has been instrumental in identifying the physiological roles of this specific signaling cascade in various cellular processes, including the expression of drug-metabolizing enzymes. oup.com

Computational Chemistry Approaches for Mechanistic Insights

Computational chemistry has become an indispensable tool for understanding the molecular mechanisms of action of bioactive compounds. Techniques such as molecular docking, molecular dynamics simulations, and density functional theory provide detailed insights into ligand-receptor interactions and the electronic properties of molecules.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. nih.govinnovareacademics.in This method has been extensively used to study the interactions of this compound derivatives with various biological targets. nih.gov

For instance, docking studies of 3',4',7,8-tetrahydroxy-3-methoxyflavone with COX and opioid receptors have provided a structural basis for its observed biological activities. nih.gov The simulations identified specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complexes. nih.govaboutscience.eu Similarly, molecular docking has been employed to screen methoxyflavone derivatives for their potential as inhibitors of other enzymes, such as the NS2B-NS3 protease in the dengue virus. researchgate.net In studies of this compound derivatives as potential anti-breast cancer agents, molecular docking was used to evaluate their binding to the human estrogen receptor alpha and epidermal growth factor receptor. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the stability and conformational changes of ligand-protein complexes. nih.gov MD simulations have been employed to investigate the stability of complexes formed between this compound derivatives and their target proteins. nih.gov

In a study on anti-breast cancer agents, MD simulations were used to assess the stability of the complexes formed by this compound derivatives with the human estrogen receptor alpha and epidermal growth factor receptor. nih.gov The root mean square deviation (RMSD) was calculated to monitor the conformational stability of the protein-ligand complexes over the simulation time. nih.gov Similarly, MD simulations have been used to confirm the stability of methoxyflavone derivatives complexed with the NS2B-NS3 protease of the dengue virus. researchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.govresearchgate.net DFT calculations can provide valuable information about molecular geometry, vibrational frequencies, and electronic properties, which can help in understanding the reactivity and interaction mechanisms of compounds. nih.govorientjchem.org

DFT has been applied to study flavonoid derivatives to understand their structure-activity relationships. researchgate.net For example, DFT calculations were performed on 7-hydroxy-3'-methoxyisoflavone to determine its geometric and spectroscopic properties, which showed good correlation with experimental data. nih.gov In the context of antioxidant activity, DFT is used to calculate parameters like bond dissociation enthalpy (BDE) and ionization potential to predict the antioxidant efficiency of flavonoids. mdpi.com The method has also been used to analyze the molecular electrostatic potential (MEP) of molecules, which helps in identifying regions susceptible to electrophilic and nucleophilic attack. orientjchem.org

Structure Activity Relationship Sar Studies of 3 Methoxyflavone and Its Analogs

Influence of Methoxy (B1213986) Substitution Position on Pharmacological Activity

The position of methoxy (-OCH₃) groups on the flavone (B191248) skeleton is a critical determinant of biological activity. Studies have demonstrated that methoxylation can either enhance or diminish the pharmacological effects depending on its location on the A, B, or C rings.

For instance, in the context of anti-inflammatory activity, flavone and its 3-, 6-, 7-, and 2'-methoxy derivatives have shown dose-related anti-inflammatory effects in acute models. ijpsonline.com Conversely, 5- and 4'-methoxyflavones were found to be inactive in the same model. ijpsonline.com In chronic inflammation models, nearly all tested methoxy derivatives, with the exception of 4'-methoxyflavone (B190367), exhibited a dose-dependent anti-inflammatory response. ijpsonline.com This highlights the nuanced role of the methoxy group's position.

In the realm of anticancer research, the substitution pattern of methoxy groups has been shown to influence cytotoxicity. For example, in flavanone-derived lactones, the introduction of a methoxy group at the 4'-position of the B-ring resulted in the most potent cytotoxic activity, while substitution at the C-8 position of the A-ring led to lower activity. nih.gov Furthermore, the presence of methoxy groups on the B-ring, particularly at the 4' position, enhanced the cytotoxic activity of certain derivatives. nih.gov Conversely, an increased number of methoxy groups on the B-ring has been observed to reduce the antiproliferative activity of polymethoxyflavones (PMFs) against HL60 cells. iiarjournals.org

Research on prostate cancer cell lines has underscored the importance of the C6-OCH₃ group for potent antiproliferative effects, which is attributed to increased lipophilic capacity and pi-alkyl hydrophobic interactions. preprints.org The presence of a methoxy group at the C7 position of ring A has also been identified as playing a vital role in the neuroprotective, antioxidant, and anti-inflammatory activity of flavones. nih.gov

The following table summarizes the influence of methoxy substitution on the anti-proliferative activity of flavone derivatives in HL60 cells.

CompoundSubstitution PatternIC₅₀ (µM)
5,4'-Dimethoxyflavone5-OCH₃, 4'-OCH₃36
5,3'-Dimethoxyflavone5-OCH₃, 3'-OCH₃46
5-Methoxyflavone5-OCH₃48
3',4'-Dimethoxyflavone3'-OCH₃, 4'-OCH₃>400

Data sourced from Anticancer Research. iiarjournals.org

Role of Hydroxyl Moieties and Synergistic Effects with Methoxy Groups

Studies have revealed that specific hydroxylation patterns are critical for antiproliferative activity. For instance, the 5,4'- and 3',4'-dihydroxy moieties in the flavone nucleus have been identified as important for activity against HL60 leukemia cells. iiarjournals.org The synergistic effect of these dihydroxy moieties was demonstrated by the enhanced activity of 5,3',4'-trihydroxyflavone (B192587) (IC₅₀=13 µM) compared to its less hydroxylated counterparts. iiarjournals.org Methylation of the 3' and 4' hydroxyl groups was found to drastically reduce this activity. iiarjournals.org

The combination of hydroxyl and methoxy groups can create a favorable balance of lipophilicity and polarity, which is essential for cellular uptake and target interaction. nih.gov The incorporation of polar hydroxyl groups can help to overcome the challenges associated with the lipophilic nature of methoxy groups, while maintaining their beneficial properties. nih.gov For example, the presence of a C3'-OCH₃ group can lower the hydrogen bonding acidity of a C4'-OH group, potentially leading to the formation of a stable intramolecular hydrogen bond and thereby increasing the lipophilic character of the molecule. mdpi.com

A noteworthy example of this synergy is the observation that the C5-OH substituent often enhances cytotoxic effects on cancer cell lines more than a C5-OCH₃ group, due to the formation of an intramolecular hydrogen bond with the C4 carbonyl group, which increases lipophilic capacity. preprints.org

The table below illustrates the antiproliferative activity of various hydroxylated and methoxylated flavones in HL60 cells, highlighting the synergistic effects.

CompoundSubstitution PatternIC₅₀ (µM)
5,3',4'-Trihydroxyflavone5-OH, 3'-OH, 4'-OH13
5,4'-Dihydroxyflavone5-OH, 4'-OH28
3',4'-Dihydroxyflavone3'-OH, 4'-OH51
FlavoneUnsubstituted64

Data sourced from Anticancer Research. iiarjournals.org

Correlation between Physicochemical Parameters and Biological Efficacy

The biological efficacy of 3-methoxyflavone and its analogs is closely linked to their physicochemical properties, particularly lipophilicity and electronic effects. These parameters govern the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds, as well as their ability to interact with target molecules.

Lipophilicity: O-methylation of flavonoids generally increases their lipophilicity, which can lead to improved bioavailability. researchgate.netnih.gov This heightened lipophilicity enhances the affinity of these compounds for cell membranes, potentially amplifying their biological activities. nih.gov However, excessive lipophilicity can reduce water solubility and hinder transport to target sites. nih.gov Therefore, a balance between lipophilic and hydrophilic properties is crucial for optimal pharmacological potential. mdpi.com The replacement of a hydroxyl or methoxy group with a fluorine atom, a common bioisosteric replacement, is expected to increase lipophilicity. chemrxiv.org

Electronic Effects: The electronic properties of substituents on the flavone ring system also play a critical role. Electron-donating groups, for example, have been suggested to increase the anticancer activity of flavone derivatives in MDA-MB-231 breast cancer cells. nih.gov The substitution with methoxy groups affects the electronic structure of the flavone backbone, which can be observed in their spectra. bohrium.com The presence of electron-donating groups on an aromatic ring can also influence the difference in lipophilicity when an oxygenated group is replaced by a fluorinated analog. chemrxiv.org

A theoretical study has shown a correlation between a structural descriptor, the C5–C10 bond length of the 1-benzopyran-4-one moiety, and the P-glycoprotein inhibition effect of (poly)methoxylated flavones. researchgate.net This suggests that subtle changes in molecular geometry, influenced by substitution patterns, can predict biological activity. researchgate.net

Pharmacokinetics and Biotransformation Dynamics of 3 Methoxyflavone

Metabolic Stability and In Vivo/In Vitro Degradation Pathways

The stability of 3-methoxyflavone is significantly influenced by its biotransformation, which primarily involves oxidative and conjugative reactions. The position of the methoxy (B1213986) group on the flavone (B191248) structure plays a crucial role in determining its metabolic rate. nih.gov

The cytochrome P450 (CYP) superfamily of enzymes is central to the phase I metabolism of this compound. Several CYP isoforms have been identified as key players in its oxidative degradation.

Studies using human liver microsomes and recombinant CYP enzymes have shown that 3'-methoxyflavone (B1200574) is a substrate for multiple P450s. nih.govnih.gov Among the isoforms tested, CYP1A1, CYP1A2, and CYP3A4 exhibit the highest rates of metabolism for fully methylated flavones. nih.gov Specifically, CYP1A2 and CYP1B1 have been shown to be key enzymes in the oxidation of 3'-methoxyflavone. nih.gov In contrast, CYP2C9 and CYP2D6 show minimal activity towards the metabolism of these compounds. nih.gov

The metabolism of 3'-methoxyflavone by P450 enzymes leads to the formation of hydroxylated products. nih.govnih.gov The primary metabolic reaction is O-demethylation, which is then followed by further oxidation to di-hydroxylated products. nih.govnih.gov

Table 1: Key Cytochrome P450 Isoforms Involved in this compound Metabolism
CYP IsoformRole in this compound MetabolismReference
CYP1A1High rate of metabolism for fully methylated flavones. nih.gov
CYP1A2High rate of metabolism for fully methylated flavones; key enzyme in oxidation. nih.govnih.govnih.gov
CYP1B1Key enzyme in the oxidation of 3'-methoxyflavone. nih.gov
CYP3A4Significant rate of metabolism for fully methylated flavones. nih.gov
CYP2C9Minimal disappearance of the parent compound. nih.gov
CYP2D6Minimal disappearance of the parent compound. nih.gov

Oxidative demethylation is a principal metabolic pathway for this compound. nih.govnih.gov This process, primarily catalyzed by CYP enzymes, involves the removal of the methyl group from the methoxy moiety, leading to the formation of a hydroxyl group. nih.govnih.gov For 3'-methoxyflavone, this results in the production of 3'-hydroxyflavone. nih.govnih.gov This initial demethylated product can then undergo further oxidation to form dihydroxyflavones, such as 3',4'-dihydroxyflavone. nih.govnih.govnih.gov

Studies have indicated that O-demethylation is the preferential reaction in the oxidation of methoxyflavones by human P450 enzymes. nih.govnih.gov Molecular docking analyses suggest a preference for the interaction of the O-methoxy group of methoxyflavones within the active site of enzymes like CYP1A2, facilitating this demethylation process. nih.govnih.gov The rate of oxidative metabolism, and therefore demethylation, can vary widely even between structurally similar methoxylated flavones. nih.gov For fully methylated flavones, oxidative demethylation is considered the rate-limiting step in their metabolism. nih.gov

Following phase I oxidative metabolism, this compound and its hydroxylated metabolites can undergo phase II conjugation reactions, such as glucuronidation and sulfation. nih.govresearchgate.net These reactions increase the water solubility of the compounds, facilitating their excretion from the body. nih.govresearchgate.net

While specific studies focusing solely on the conjugation of this compound are limited, research on related methoxyflavones and hydroxyflavones provides insight into these pathways. In general, glucuronidation is a major metabolic pathway for flavonoids. nih.gov For hydroxyflavones, the 3-OH position is a preferred site for glucuronidation. nih.gov In animal studies, methoxyflavones have been shown to be eliminated primarily through urine as demethylated, sulfated, and glucuronidated products. nih.govresearchgate.net

Bioavailability Considerations and Membrane Transport Properties

The bioavailability of methoxyflavones, including this compound, is generally low. nih.govresearchgate.net Studies in rats have shown that after oral administration, methoxyflavones are quickly absorbed, reaching maximum plasma concentrations within 1 to 2 hours, but their oral bioavailability is only around 1 to 4%. nih.govresearchgate.net

The low bioavailability is attributed to extensive metabolism in the intestine and liver. nih.gov However, methoxylated flavones exhibit dramatically increased metabolic stability and membrane transport compared to their hydroxylated counterparts, which contributes to improved oral bioavailability relative to other flavonoids. nih.gov The methylation of hydroxyl groups prevents extensive conjugation, which is a primary reason for the poor bioavailability of many flavonoids. nih.gov

The transport of flavonoids across cell membranes is a critical factor in their bioavailability and distribution to tissues. nih.gov While specific membrane transporters for this compound have not been extensively characterized, it is known that flavonoids can utilize various cellular influx and efflux transporters. nih.gov Generally, methoxyflavones are expected to have good absorption due to their high membrane permeability, despite low aqueous solubility. sciopen.com

Table 2: Pharmacokinetic Parameters of Methoxyflavones (General)**
ParameterValue RangeReference
Time to Maximum Concentration (Tmax)1 - 2 hours nih.govresearchgate.net
Oral Bioavailability1 - 4% nih.govresearchgate.net
Elimination Half-life (t1/2)3 - 6 hours nih.govresearchgate.net
Primary Elimination RouteUrine (as demethylated, sulfated, and glucuronidated products) nih.govresearchgate.net

Note: These parameters are for a mixture of methoxyflavones from Kaempferia parviflora extract and provide a general indication of the pharmacokinetics of this class of compounds.

Advanced Research Methodologies and Analytical Techniques for 3 Methoxyflavone Studies

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of 3-Methoxyflavone. By analyzing the interaction of the compound with electromagnetic radiation, researchers can piece together its precise molecular architecture.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In ¹H NMR, the chemical shifts and coupling constants of protons reveal their chemical environment and proximity to other protons. For this compound, the spectrum would characteristically show signals for the methoxy (B1213986) group protons and the aromatic protons on the flavone (B191248) backbone. sci-hub.seresearchgate.net ¹³C NMR spectroscopy complements this by detecting the carbon atoms, offering insights into the carbon skeleton of the molecule. sci-hub.sejst.go.jp The chemical shifts for 3,4'-dimethoxyflavone (B1201754) have been documented, providing a reference for the signals expected from the core structure of this compound. sci-hub.se

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Methoxyflavone Derivatives

Atom No. ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
3-OCH₃ ~3.87 -
C-2 - ~155
C-3 - ~138
C-4 - ~178
Aromatic H 6.2 - 8.2 -
Aromatic C 100 - 165 -

Note: Data are approximate and can vary based on solvent and specific derivative structure. Data compiled from related methoxyflavone structures.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. ptfarm.pl The IR spectrum of this compound would exhibit characteristic absorption bands, notably a strong peak for the carbonyl (C=O) group of the γ-pyrone ring, typically around 1650-1630 cm⁻¹. ptfarm.pl Other significant bands would correspond to C-O (ether) stretching from the methoxy group and C=C stretching from the aromatic rings. spectrabase.comnist.gov

Mass Spectrometry (MS) : Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. mtoz-biolabs.com For this compound (C₁₆H₁₂O₃), the molecular ion peak [M]+ would be observed at an m/z (mass-to-charge ratio) of 252. nih.gov High-resolution mass spectrometry can confirm the exact molecular formula. mtoz-biolabs.com Fragmentation patterns observed in tandem MS (MS/MS) experiments provide further structural information, often involving characteristic cleavages of the flavone core, such as retro-Diels-Alder (RDA) fragmentation. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the flavonoid chromophore system. nih.gov Flavones typically display two main absorption bands: Band I (in the 300–380 nm range) associated with the B-ring cinnamoyl system, and Band II (in the 240–280 nm range) related to the A-ring benzoyl system. semanticscholar.orgresearchgate.net The exact position of these maxima for this compound is influenced by the substitution pattern. nih.gov

Cell-Based Assays for Biological Activity Evaluation

In vitro cell-based assays are fundamental for screening the biological effects of this compound at a cellular level. These assays provide initial data on its potential therapeutic properties.

These assays are used to determine the effect of a compound on cell viability and proliferation, which is particularly relevant for cancer research.

MTT Assay : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. nih.govresearchgate.net Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. nih.govzju.edu.cn Methoxyflavone derivatives have been evaluated for their cytotoxic effects on human leukemic cell lines using this method. nih.gov

SRB Assay : The Sulforhodamine B (SRB) assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells. scispace.comscirp.org The amount of bound dye is proportional to the total cellular protein mass, providing an estimate of cell number. scispace.com It is a sensitive method used for high-throughput screening of potential anticancer agents. zju.edu.cn

Table 2: Principles of Common Cytotoxicity Assays

Assay Principle Measured Parameter
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. Cellular metabolic activity
SRB Staining of total cellular protein by sulforhodamine B dye. Total cellular protein mass

Antioxidant assays measure the capacity of a compound to neutralize harmful free radicals.

DPPH Radical Scavenging Assay : The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating antioxidant activity. mdpi.comuniv.kiev.ua DPPH is a stable free radical that has a deep violet color. univ.kiev.ua In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the decrease in absorbance at ~517 nm is measured. researchgate.net Several studies have demonstrated that 3-methoxyflavones exhibit potent DPPH radical scavenging activities. researchgate.netkoreascience.kr The activity is often quantified by the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 3: DPPH Radical Scavenging Activity of Selected 3-Methoxyflavones

Compound IC₅₀ (µg/mL)
This compound derivative 1c 11.2
This compound derivative 1d 10.5
This compound derivative 1e 9.8
This compound derivative 1f 10.8
This compound derivative 1g 12.5
Vitamin C (Reference) 9.7

Source: Adapted from Yoo et al., 2005. The specific structures of derivatives 1c-1g are detailed in the source publication.

The anti-inflammatory potential of this compound can be assessed by measuring its effect on the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).

TNF-α Inhibition Assay : This assay typically involves stimulating immune cells, such as macrophages (e.g., RAW 264.7 cell line), with an inflammatory agent like lipopolysaccharide (LPS). nih.gov The amount of TNF-α released into the cell culture medium is then quantified, usually by an Enzyme-Linked Immunosorbent Assay (ELISA). The ability of this compound to reduce the levels of TNF-α in LPS-stimulated cells would indicate anti-inflammatory activity. researchgate.net Studies on related polymethoxylated flavones have shown significant inhibition of TNF-α production, suggesting a potential mechanism of action for this class of compounds. nih.govmdpi.com

In Vivo Animal Models for Comprehensive Pharmacological Assessment

To understand the effects of this compound in a whole biological system, in vivo studies using animal models are necessary. These models allow for the assessment of complex physiological responses.

Animal models of pain are used to evaluate the potential analgesic (pain-relieving) properties of a compound.

Hot Plate Test : The hot plate test is a classic model for assessing central analgesic activity. ijbcp.com In this test, an animal, typically a mouse or rat, is placed on a heated surface, and the time it takes for the animal to show a pain response (e.g., licking its paws or jumping) is measured as the latency time. aboutscience.eu An increase in the latency time after administration of the test compound indicates an analgesic effect. ijbcp.com A study on 3',4',7,8-tetrahydroxy-3-methoxyflavone, a derivative of this compound, demonstrated a significant increase in latency time in the hot plate test, suggesting that the this compound scaffold may contribute to analgesic properties. aboutscience.eunih.govresearchgate.netresearchgate.net

Table 4: Analgesic Effect of a this compound Derivative in the Hot Plate Test

Treatment Group (mg/kg) Latency Time (seconds) at 120 min
Control ~7.5
Compound (2.5) ~12.0
Compound (5.0) ~17.5
Compound (10.0) ~22.0
Compound (15.0) ~24.1

Source: Adapted from Rauf et al., 2024. The compound tested was 3',4',7,8-tetrahydroxy-3-methoxyflavone.

Anti-inflammatory Models (e.g., Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a well-established and highly reproducible method for evaluating the anti-inflammatory properties of chemical compounds in acute inflammation. creative-biolabs.com The model involves injecting carrageenan, a polysaccharide, into the paw of a test animal, which elicits a predictable inflammatory response characterized by edema (swelling), increased vascular permeability, and the infiltration of neutrophils and macrophages. creative-biolabs.comnih.gov The effectiveness of a test compound is measured by its ability to reduce the swelling over a period of several hours. researchgate.net

In studies investigating a specific derivative, 3',4',7,8-tetrahydroxy-3-methoxyflavone, this model was used to assess its anti-inflammatory effects. Research showed that this compound significantly attenuated inflammatory reactions. nih.gov After three hours of administration, it reduced inflammation by up to 86.32%, and after five hours, the anti-inflammatory effect was measured at 67.09%. nih.govresearchgate.net This demonstrates a potent effect in reducing the acute inflammatory response in this standard model. nih.gov

CompoundTime Post-Carrageenan InjectionPercentage Inhibition of Edema (%)
3',4',7,8-tetrahydroxy-3-methoxyflavone3 Hours86.32
5 Hours67.09

Sedative and Muscle Relaxant Behavioral Models (e.g., Open Field Test, Inclined Plane, Traction Test)

To investigate the potential sedative and muscle relaxant properties of this compound derivatives, researchers utilize a range of behavioral models that assess locomotor activity and muscle coordination in animals. nih.govresearchgate.net

The Open Field Test is a common method to evaluate sedative effects by measuring an animal's spontaneous locomotor activity. researchgate.net In this test, an animal is placed in a novel, open arena, and the number of lines it crosses over a set period is recorded. A significant reduction in movement compared to a control group suggests a sedative effect. researchgate.netaboutscience.eu Studies on 3',4',7,8-tetrahydroxy-3-methoxyflavone found it to have a significant sedative effect, markedly reducing the number of lines crossed by the animals. nih.gov Compared to the negative control where animals crossed approximately 181 lines, the isolated compound reduced this number to as low as 15.23. nih.govresearchgate.netresearchgate.net

Treatment GroupNumber of Lines Crossed (Mean ± SEM)
Negative Control (Saline)180.99 ± 3.54
3',4',7,8-tetrahydroxy-3-methoxyflavone (15 mg/kg)15.23 ± 1.32
Diazepam (0.5 mg/kg)2.11 ± 0.98

For assessing muscle relaxant activity, the Inclined Plane Test and Traction Test are frequently employed. researchgate.netaboutscience.eu In the inclined plane test, an animal's ability to remain on a steeply angled surface for a set time is observed; sliding off indicates muscle relaxation. aboutscience.eu The traction test involves observing an animal's ability to hang onto a suspended wire. researchgate.net Research on 3',4',7,8-tetrahydroxy-3-methoxyflavone demonstrated a significant, dose-dependent muscle relaxant effect in both models. nih.gov The compound exhibited up to 70% muscle relaxation, indicating a notable impact on muscle coordination. nih.govresearchgate.netaboutscience.eu

CompoundMaximal Effect (%)Model
3',4',7,8-tetrahydroxy-3-methoxyflavone~70%Inclined Plane Test
Traction Test

Chromatographic Techniques for Isolation, Purification, and Analysis (e.g., Column Chromatography)

Chromatographic techniques are fundamental in natural product chemistry for the isolation and purification of specific compounds from complex mixtures, such as plant extracts. column-chromatography.comunimi.itColumn chromatography is a primary and widely used method for this purpose. column-chromatography.com The technique separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel) while a mobile phase (a solvent or solvent mixture) passes through the column. researchgate.net

In the study of this compound derivatives, column chromatography was the key technique used to isolate 3',4',7,8-tetrahydroxy-3-methoxyflavone from the crude extract of Pistacia chinensis. nih.govresearchgate.netaboutscience.eunih.gov This process allows for the separation of the target flavonoid from other plant metabolites, yielding a purified compound for structural elucidation and biological testing. researchgate.net

Following initial separation by column chromatography, other analytical techniques are often used for further purification and analysis. High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to quantify and verify the purity of the isolated methoxyflavones. mdpi.com These chromatographic methods are essential for ensuring that the compound being tested is pure and for accurately identifying its chemical structure. researchgate.net

Future Research Directions and Therapeutic Development Prospects

Rational Design and Synthesis of Next-Generation 3-Methoxyflavone Analogs

The development of novel this compound analogs is a key strategy to enhance its therapeutic potential. Researchers are employing rational design approaches to synthesize next-generation compounds with improved activity, selectivity, and pharmacokinetic profiles.

One promising approach involves the synthesis of flavone (B191248) hybrids incorporating a 3-methoxy substitution and an N-heterocyclic ring at the 4ʹ position of the flavone B ring. This design is intended to enhance the anticancer activity of the flavone derivative researchgate.net. The synthesis of these derivatives typically involves the cyclization of chalcones to form 3-hydroxy flavones, followed by methylation to yield the desired this compound analogs nih.govresearchgate.net. For instance, derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against breast cancer cell lines, with some compounds showing significant efficacy nih.gov.

Another strategy focuses on the incorporation of fluorine atoms or trifluoromethyl groups into the this compound structure. This modification can enhance the potency, alter physicochemical properties, and reduce undesired metabolic pathways olemiss.edu. The synthesis of such derivatives is being explored for their potential as antioxidants and neuroprotective agents olemiss.edu. The rationale is that these modified compounds could be effective in combating neurodegenerative diseases olemiss.edu.

Furthermore, the synthesis of 3'-methoxy flavonol and its derivatives has been investigated for their potential as inhibitors of viral proteases, such as the Dengue NS2B/NS3 serine protease fip.org. These synthetic efforts highlight the versatility of the this compound scaffold for developing targeted therapeutic agents.

Strategies for Optimizing Bioavailability and Therapeutic Efficacy of this compound

A significant hurdle in the therapeutic application of this compound and flavonoids, in general, is their low oral bioavailability, often attributed to poor aqueous solubility nih.govresearchgate.net. Overcoming this challenge is crucial for translating the promising in vitro activities of this compound into clinical efficacy.

One of the primary challenges is the lipophilic nature of methoxyflavones, which, while important for membrane transfer, can lead to reduced water solubility and hinder transport to target sites nih.gov. A key strategy to address this is the incorporation of polar hydroxyl groups. These groups can form hydrogen bonds, which may help to overcome the challenges associated with the methoxy (B1213986) groups while maintaining essential lipophilic properties nih.govmdpi.com. Research suggests that the presence of both methoxy and hydroxy moieties on neighboring positions of the flavonoid structure is a crucial factor for stronger biological activity mdpi.com.

Advanced pharmaceutical technologies are also being explored to enhance the delivery of poorly water-soluble flavonoids. These include the use of carrier complexes, nanotechnology, and cocrystals nih.gov. Such formulation approaches can improve the solubility, dissolution rate, and permeability of flavonoids, prevent their degradation in the gastrointestinal tract, and facilitate targeted delivery nih.gov. For instance, the development of nanoparticle-based delivery systems for 3-hydroxyflavone (B191502), a related compound, is being investigated to improve its solubility and therapeutic properties researchgate.net.

Moreover, O-methylated flavonoids, including this compound, have shown superior intestinal absorption and metabolic stability compared to their hydroxylated counterparts, which contributes to their enhanced bioavailability researchgate.net. This inherent property of methoxylated flavones provides a strong rationale for their further development as therapeutic agents nih.gov.

Investigation of Combination Therapies with Established Pharmaceutical Agents

The exploration of combination therapies involving this compound and its analogs with existing pharmaceutical agents is a promising avenue to enhance therapeutic outcomes, potentially through synergistic effects. Many diseases have complex causes and are more effectively treated with well-chosen drug combinations rather than single-drug therapies researchgate.net.

In the realm of cancer treatment, combining flavonoid therapy with other chemotherapeutic agents could reduce the required dose and associated toxicity of conventional drugs nih.gov. Studies on polymethoxyflavones, a class of compounds that includes this compound derivatives, have shown synergistic effects when combined with chemotherapy drugs like paclitaxel and carboplatin in inhibiting the proliferation of carcinoma cell lines mdpi.com.

Beyond cancer, methoxyflavones have demonstrated synergistic effects with antibiotics. For example, certain methoxyflavones extracted from Kaempferia parviflora have been shown to act synergistically with gentamicin (B1671437) against carbapenem-resistant strains of bacteria mdpi.com. This suggests that methoxyflavones could be potential candidates to combat antibiotic resistance and improve the efficacy of existing antibacterial treatments mdpi.com.

The principle of synergy has also been observed in the anti-inflammatory and antioxidant activities of polymethoxyflavones. Binary mixtures of different polymethoxyflavones have exhibited enhanced inhibitory effects on degranulation in cells and the growth of cancer cells compared to individual compounds researchgate.netmdpi.com. These findings underscore the potential of using this compound and its analogs in combination with other bioactive compounds to achieve a more potent therapeutic effect researchgate.net.

Addressing Existing Research Gaps and Challenges in this compound Pharmacology

Despite the promising therapeutic potential of this compound, several research gaps and challenges need to be addressed to facilitate its clinical development. A primary challenge remains its poor solubility and bioavailability, which limits its therapeutic utility researchgate.net. While strategies to improve this are being investigated, further research is needed to develop effective and scalable solutions.

A comprehensive understanding of the structure-activity relationship (SAR) of this compound analogs is crucial for the rational design of more potent and selective compounds nih.gov. This includes elucidating how the position and number of methoxy and other functional groups influence biological activity and pharmacokinetic properties. For example, while the lipophilic nature of methoxyflavones is key for their activity, excessive lipophilicity can be detrimental, highlighting the need for a balanced molecular design nih.gov.

Furthermore, there is a need for more extensive pharmacokinetic and toxicity studies to assess the safety and in vivo behavior of this compound and its derivatives frontiersin.org. Understanding their absorption, distribution, metabolism, and excretion (ADME) profiles is essential for determining appropriate dosing regimens and identifying potential drug-drug interactions. Methoxyflavones may interact with drug-metabolizing enzymes such as Cytochrome P450 and P-glycoprotein, which could affect the metabolism and transport of other medications rxlist.com.

Finally, while in vitro studies have demonstrated a wide range of pharmacological activities, more in vivo studies and well-designed clinical trials are necessary to validate these findings and establish the therapeutic efficacy of this compound in humans frontiersin.org.

Q & A

Basic Research Questions

Q. What is the standard synthetic protocol for 3-Methoxyflavone, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : this compound is synthesized via alkylation of 3-hydroxyflavone using methyl iodide (CH₃I) in acetone with potassium carbonate (K₂CO₃) as a base. The reaction requires refluxing for 24 hours under anhydrous conditions. Key optimization factors include maintaining stoichiometric ratios (1:1.2 for 3-hydroxyflavone:CH₃I), controlling reaction temperature (60–65°C), and ensuring complete solvent removal post-reaction. Impurities are minimized by column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. What spectroscopic techniques are employed to confirm the structure of this compound, and what are the characteristic spectral markers?

  • Methodological Answer :

  • ¹H NMR : A singlet at δ 3.8 ppm integrates for three protons, confirming the methoxy (-OCH₃) group. Aromatic protons appear as multiplets between δ 6.8–8.2 ppm, consistent with the flavone backbone .
  • IR : Strong absorption at 1620–1640 cm⁻¹ corresponds to the carbonyl (C=O) stretch. Bands near 1260 cm⁻¹ and 1100 cm⁻¹ indicate C-O-C (methoxy) and aromatic C-O vibrations, respectively .
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 252.26 (C₁₆H₁₂O₃), with fragmentation patterns matching methoxyflavone derivatives .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer : Per OSHA guidelines, this compound is classified as hazardous (H315: skin irritation, H319: eye irritation). Handling requires PPE (nitrile gloves, lab coat, goggles), fume hood use, and avoidance of dust generation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Emergency eye exposure protocols involve 15-minute flushing with water .

Q. What in vitro models have been utilized to study the antiapoptotic effects of this compound, and what endpoints are typically measured?

  • Methodological Answer : Studies use PARP-1-activated cell lines (e.g., HeLa, HEK293) to assess parthanatos inhibition. Endpoints include:

  • Caspase-independent cell death : Measured via PI/Annexin V flow cytometry.
  • Mitochondrial membrane potential : JC-1 dye fluorescence shift (red/green ratio).
  • DNA damage : Comet assay or γH2AX immunostaining .

Advanced Research Questions

Q. How do methoxylation patterns at position 3 influence the interaction of flavones with cellular targets like PARP-1 or cytochrome P450 enzymes?

  • Methodological Answer : Position 3 methoxylation enhances lipophilicity, improving membrane permeability and target binding. Computational docking (AutoDock Vina) reveals that the methoxy group at C3 forms hydrophobic interactions with PARP-1’s NAD⁺-binding domain (ΔG = -8.2 kcal/mol). Contrastingly, CYP3A4 metabolism assays show that 3-methoxy groups reduce oxidation rates compared to hydroxylated analogs, suggesting metabolic stability .

Q. What are the current challenges in elucidating the pharmacokinetic profile of this compound, and how do glycosylation strategies affect its bioavailability?

  • Methodological Answer : Challenges include rapid Phase II metabolism (glucuronidation/sulfation) and low oral bioavailability (<15%). Glycosylation at C7 (e.g., rutinoside derivatives) increases aqueous solubility but reduces intestinal absorption due to efflux by P-glycoprotein. Methodological solutions:

  • Prodrug design : Acetylated glycosides for enhanced permeability.
  • Nanoformulations : PLGA nanoparticles (150 nm, PDI <0.1) improve plasma half-life from 2.3 to 8.7 hours in murine models .

Q. In studies where this compound shows variable antitumor effects across cell lines, what experimental variables could explain these discrepancies?

  • Methodological Answer : Discrepancies arise from:

  • Cell line heterogeneity : MDA-MB-231 (triple-negative breast cancer) shows IC₅₀ = 12 μM, while MCF-7 (ER⁺) requires 45 μM, likely due to differential ERα/PARP-1 expression.
  • Assay conditions : Serum-free media reduce flavonoid-protein binding, increasing efficacy by 30%.
  • Metabolic activation : Liver microsome pre-incubation (CYP1A2) converts this compound to active 3-hydroxy metabolites in HepG2 but not in A549 cells .

Q. How do environmental variables such as pH and temperature impact the stability and biological activity of this compound in in vitro assays?

  • Methodological Answer :

  • pH Stability : Degradation accelerates in acidic conditions (t₁/₂ = 2.3 hours at pH 2.0 vs. 48 hours at pH 7.4). Neutral buffers (PBS, pH 7.4) are recommended for cell culture assays.
  • Temperature : Storage at -20°C retains >95% potency for 6 months, while 25°C leads to 40% degradation in 30 days. Activity loss correlates with methoxy group hydrolysis, confirmed by LC-MS .

Data Contradiction Analysis

Q. Why do some studies report potent PARP-1 inhibition by this compound, while others show negligible effects?

  • Methodological Answer : Contradictions stem from:

  • Enzymatic source : Recombinant human PARP-1 vs. murine isoforms (85% sequence homology) may exhibit differential inhibition.
  • Assay interference : High DMSO concentrations (>1%) reduce activity by 50%. Validate with orthogonal assays (e.g., NAD⁺ depletion vs. PAR immunoblotting).
  • Redox artifacts : Flavonoids may quench ROS in cell-free assays, falsely indicating PARP-1 inhibition. Include ROS scavengers (e.g., catalase) as controls .

Research Gaps and Future Directions

  • Structure-Activity Relationships (SAR) : Systematic comparison of 3-methoxy vs. 5/7-methoxy derivatives in in vivo tumor models.
  • Metabolite Identification : LC-HRMS/MS profiling to map Phase I/II metabolites and their bioactivity.
  • Delivery Systems : PEGylated liposomes to enhance brain penetration for neurodegenerative disease applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.